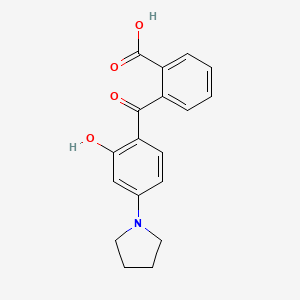







|
REACTION_CXSMILES
|
[C:1]1(=[O:11])[O:6][C:4](=[O:5])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[N:12]1([C:17]2[CH:18]=[C:19]([OH:23])[CH:20]=[CH:21][CH:22]=2)[CH2:16][CH2:15][CH2:14][CH2:13]1>ClCCCl>[OH:23][C:19]1[CH:18]=[C:17]([N:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)[CH:22]=[CH:21][C:20]=1[C:4]([C:3]1[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=1[C:1]([OH:6])=[O:11])=[O:5]
|


|
Name
|
|
|
Quantity
|
14.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
|
Name
|
|
|
Quantity
|
16.3 g
|
|
Type
|
reactant
|
|
Smiles
|
N1(CCCC1)C=1C=C(C=CC1)O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature for approximately twelve hours
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling the reaction mixture to ambient temperature
|
|
Type
|
CUSTOM
|
|
Details
|
the solid which precipitated
|
|
Type
|
FILTRATION
|
|
Details
|
was collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with 500.0 ml of 1,2-dichloroethane
|
|
Type
|
DISSOLUTION
|
|
Details
|
The solid was dissolved in dilute aqueous soduim hydroxide
|
|
Type
|
FILTRATION
|
|
Details
|
the resulting mixture was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
to remove insolubles
|
|
Type
|
ADDITION
|
|
Details
|
The filtrate was adjusted to pH 7.0 with the addition of glacial acetic acid
|
|
Type
|
CUSTOM
|
|
Details
|
the solid tar-like material which formed
|
|
Type
|
FILTRATION
|
|
Details
|
was collected by filtration
|
|
Type
|
ADDITION
|
|
Details
|
To the filtrate an additional amount of glacial acetic acid was added
|
|
Type
|
CUSTOM
|
|
Details
|
The solid which precipitated
|
|
Type
|
FILTRATION
|
|
Details
|
was collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with water
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C=CC(=C1)N1CCCC1)C(=O)C1=C(C(=O)O)C=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11.3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 36.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |